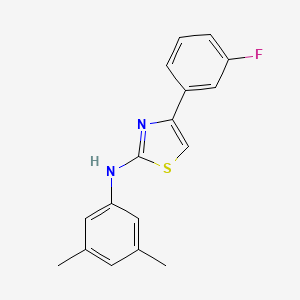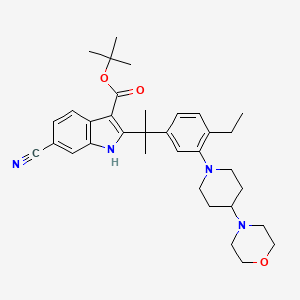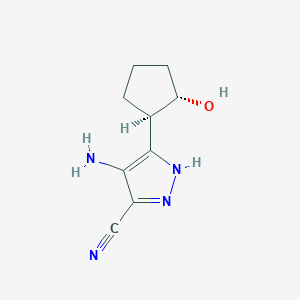![molecular formula C11H18N2O4 B12867499 2-{Acetyl[(2-oxo-1-pyrrolidinyl)methyl]amino}butanoic acid](/img/structure/B12867499.png)
2-{Acetyl[(2-oxo-1-pyrrolidinyl)methyl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-((2-Oxopyrrolidin-1-yl)methyl)acetamido)butanoic acid is an organic compound with the molecular formula C11H18N2O4 This compound is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam, and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-((2-Oxopyrrolidin-1-yl)methyl)acetamido)butanoic acid typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. The alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide are isolated, followed by thermal cyclization to afford 2-(2-oxopyrrolidin-1-yl)acetamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(N-((2-Oxopyrrolidin-1-yl)methyl)acetamido)butanoic acid undergoes various chemical reactions including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or ester functionalities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(N-((2-Oxopyrrolidin-1-yl)methyl)acetamido)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(N-((2-Oxopyrrolidin-1-yl)methyl)acetamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to exhibit psychotropic and cerebroprotective effects, which are mediated through its interaction with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism . The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of GABAergic and glutamatergic systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piracetam: A well-known nootropic compound with a similar pyrrolidinone structure.
Phenylpiracetam: Another nootropic with enhanced potency and additional phenyl group.
Levetiracetam: An anticonvulsant drug used in the treatment of epilepsy.
Uniqueness
2-(N-((2-Oxopyrrolidin-1-yl)methyl)acetamido)butanoic acid is unique due to its specific structural features and potential applications. Unlike other similar compounds, it possesses a butanoic acid moiety, which may contribute to its distinct pharmacological profile and chemical reactivity.
Propriétés
Formule moléculaire |
C11H18N2O4 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-[acetyl-[(2-oxopyrrolidin-1-yl)methyl]amino]butanoic acid |
InChI |
InChI=1S/C11H18N2O4/c1-3-9(11(16)17)13(8(2)14)7-12-6-4-5-10(12)15/h9H,3-7H2,1-2H3,(H,16,17) |
Clé InChI |
ZLFNCHFYFGVNGU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)N(CN1CCCC1=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


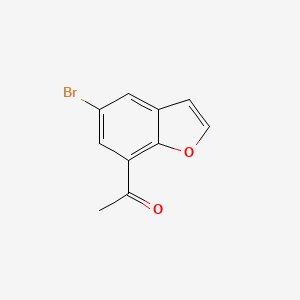

![3-(2-(3-(2-Fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-2-oxoethyl)isoindolin-1-one](/img/structure/B12867423.png)
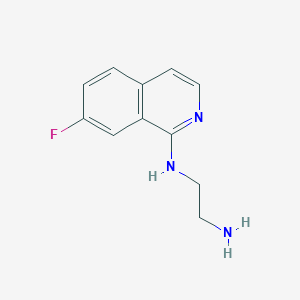
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12867429.png)

![(2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12867437.png)
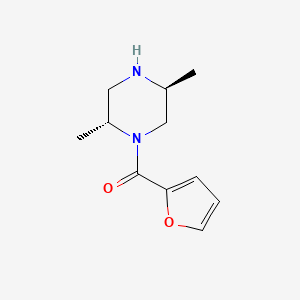

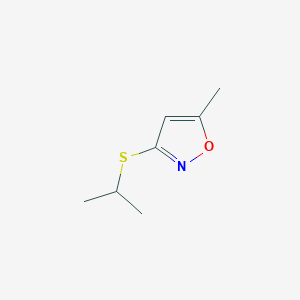
![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)
